![molecular formula C16H15NOS B7570323 2-[(1-Benzothiophen-5-ylamino)methyl]-4-methylphenol](/img/structure/B7570323.png)
2-[(1-Benzothiophen-5-ylamino)methyl]-4-methylphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(1-Benzothiophen-5-ylamino)methyl]-4-methylphenol is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. The compound is also known as BCA and is a member of the phenol family. The chemical structure of BCA comprises a benzothiophene ring attached to an amino group and a methylphenol group.
Mécanisme D'action
The mechanism of action of BCA involves the inhibition of various signaling pathways that are involved in cell growth and survival. The compound has been shown to inhibit the PI3K/Akt/mTOR pathway, which is known to be upregulated in cancer cells. BCA also inhibits the NF-κB pathway, which is involved in inflammation and immune response.
Biochemical and Physiological Effects:
BCA has been found to have several biochemical and physiological effects. The compound has been shown to reduce the levels of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). BCA has also been found to reduce the levels of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of using BCA in lab experiments is its high potency and specificity. The compound has been found to have a low toxicity profile, making it a safe option for in vitro and in vivo studies. However, one of the limitations of using BCA is its poor solubility in water, which can affect its bioavailability and pharmacokinetics.
Orientations Futures
There are several future directions for research on BCA. One of the potential areas of research is the development of BCA analogs that have improved solubility and bioavailability. Another area of research is the investigation of the synergistic effects of BCA with other chemotherapeutic agents. Additionally, the potential use of BCA in the treatment of other diseases such as neurodegenerative disorders and cardiovascular diseases can also be explored.
Conclusion:
In conclusion, 2-[(1-Benzothiophen-5-ylamino)methyl]-4-methylphenol is a chemical compound that has shown great promise in scientific research for its potential therapeutic applications. The compound has been found to have anti-cancer, anti-inflammatory, and antioxidant properties, making it a potential candidate for the treatment of various diseases. While BCA has several advantages for lab experiments, its poor solubility in water can limit its effectiveness. Further research is needed to explore the potential of BCA in various diseases and to develop analogs that have improved solubility and bioavailability.
Méthodes De Synthèse
The synthesis of BCA involves the reaction of 2-chloro-4-methylphenol with 1-benzothiophen-5-ylmethylamine in the presence of a base. The reaction takes place under reflux conditions, and the product is obtained as a yellow solid. The purity of the product is determined using analytical techniques such as NMR and HPLC.
Applications De Recherche Scientifique
BCA has been extensively studied for its potential therapeutic applications in various diseases. One of the primary areas of research is cancer treatment. BCA has been shown to inhibit the growth of cancer cells by inducing apoptosis and blocking cell cycle progression. The compound has also been found to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
Propriétés
IUPAC Name |
2-[(1-benzothiophen-5-ylamino)methyl]-4-methylphenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NOS/c1-11-2-4-15(18)13(8-11)10-17-14-3-5-16-12(9-14)6-7-19-16/h2-9,17-18H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKTLDLQSADYKQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)O)CNC2=CC3=C(C=C2)SC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
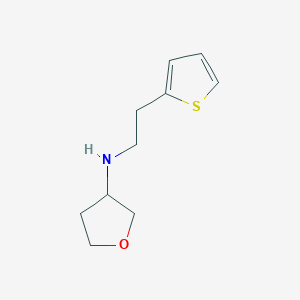

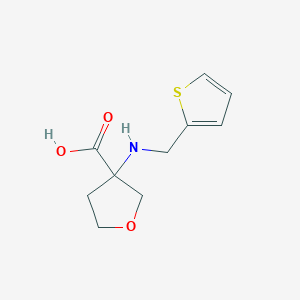

![4-[2-(Oxolan-3-ylamino)ethyl]benzenesulfonamide](/img/structure/B7570286.png)
![3-[(2-Methylphenyl)sulfonylmethyl]benzonitrile](/img/structure/B7570297.png)
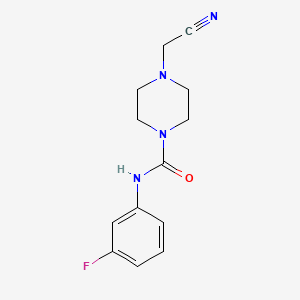
![2-[4-(2-Aminophenyl)pyrazol-1-yl]propanoic acid](/img/structure/B7570305.png)
![4-Methyl-2-[(2-methylsulfonylethylamino)methyl]phenol](/img/structure/B7570307.png)
![N-[(2,5-difluorophenyl)methyl]-3-methylquinoxalin-2-amine](/img/structure/B7570314.png)
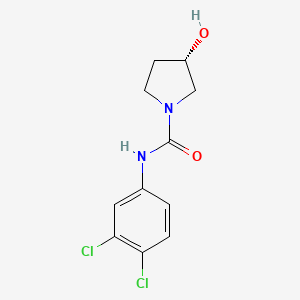

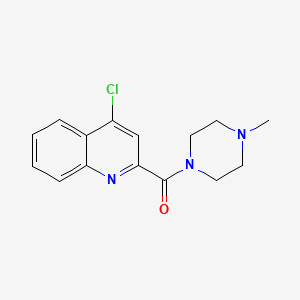
![5-[[Methyl(1,3-thiazol-4-ylmethyl)amino]methyl]thiophene-2-carboxylic acid](/img/structure/B7570343.png)
